

Unlocking Protease Activity: FRET-Based Assays Using Fmoc-3-(9-anthryl)-L-alanine

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Compound of Interest

Compound Name: Fmoc-3-(9-anthryl)-L-alanine

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

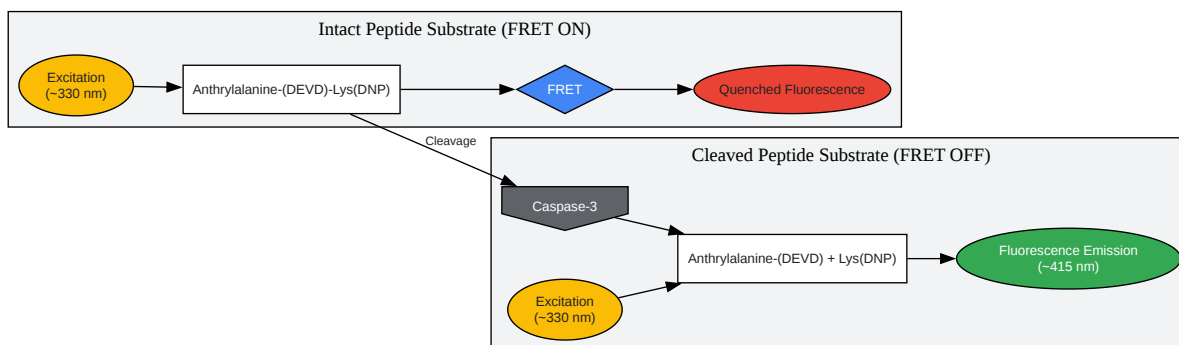
Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule that is highly dependent on the distance between them.[1][2] This phenomenon provides a sensitive "spectroscopic ruler" for probing molecular interactions and conformational changes in biological systems. In drug discovery and biomedical research, FRET-based assays are widely employed for monitoring enzyme activity, particularly for proteases, which play crucial roles in numerous physiological and pathological processes.[3] The core principle of a FRET-based protease assay involves a peptide substrate containing a donor-acceptor pair. In the intact peptide, the close proximity of the pair leads to efficient FRET and quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide, the donor and acceptor are separated, disrupting FRET and resulting in a measurable increase in donor fluorescence.[2][3]

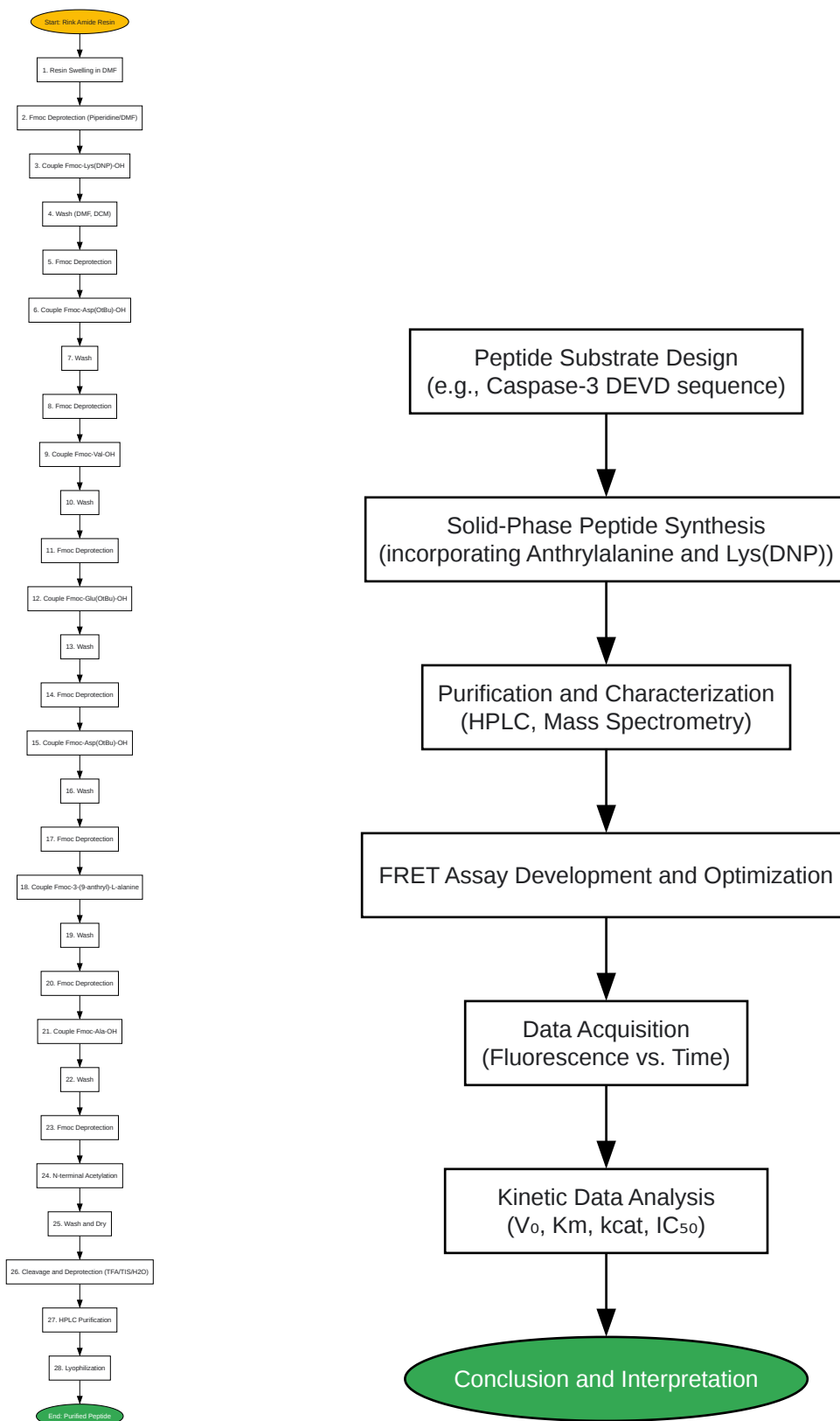
Fmoc-3-(9-anthryl)-L-alanine is a fluorescent non-canonical amino acid that is readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS).[4] Its anthracene moiety confers intrinsic fluorescence, making it an excellent FRET donor.[5] This application note details the use of **Fmoc-3-(9-anthryl)-L-alanine** in a FRET-based assay for monitoring protease activity, specifically using a dinitrophenyl (DNP) derivative as the quencher.

Principle of the Assay

This FRET-based protease assay utilizes a synthetic peptide substrate containing 3-(9-anthryl)-L-alanine as the fluorescent donor and a lysine residue derivatized with a 2,4-dinitrophenyl (DNP) group as the acceptor (quencher). The peptide sequence is designed to be a specific substrate for the protease of interest, in this example, Caspase-3, which recognizes and cleaves the sequence Asp-Glu-Val-Asp (DEVD).

In the intact peptide, the anthryl group of anthrylalanine and the DNP group are in close proximity, allowing for efficient FRET. When the anthrylalanine is excited at its maximum absorption wavelength (~330 nm), the energy is transferred to the DNP quencher, resulting in minimal fluorescence emission from the anthrylalanine. Upon the addition of active Caspase-3, the peptide is cleaved at the DEVD sequence, leading to the separation of the anthrylalanine and the DNP-lysine. This separation disrupts FRET, and the excitation of anthrylalanine now results in its characteristic fluorescence emission at approximately 415 nm. The increase in fluorescence intensity is directly proportional to the rate of peptide cleavage and, therefore, the activity of the protease.





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